

Technical Guide: TMC647055 Choline Salt Potency & Resistance Profiling in HCV

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Compound of Interest

Compound Name: TMC647055 Choline salt

Cat. No.: B1191612

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Executive Summary

TMC647055 Choline is a macrocyclic indole-based inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. Unlike nucleoside inhibitors (NIs) like Sofosbuvir that target the catalytic center, TMC647055 is a non-nucleoside inhibitor (NNI) that binds to the Thumb I / Finger Loop interface.

This guide evaluates the compound's transition from its parent carboxylic acid to the choline salt form to overcome solubility limitations, its nanomolar potency against Genotype 1 (GT1) replicons, and its critical utility in suppressing mutants resistant to Thumb II inhibitors (e.g., M423T variants).

Key Performance Metrics:

- Target: NS5B Polymerase (Allosteric Finger Loop/Thumb I).
- Potency (GT1b): $EC_{50} = 82 \text{ nM}$ (Choline Salt formulation).[1]
- Critical Resistance: P495L (>300-fold shift).
- Cross-Resistance Utility: Retains potency against M423T (Thumb II) and S282T (NI) mutants.

Physicochemical Optimization: The Choline Salt Advantage

The parent molecule of TMC647055 contains a carboxylic acid moiety which exhibits poor aqueous solubility, limiting oral bioavailability. The formation of a choline salt is a strategic formulation choice to enhance dissolution rates without altering the intrinsic antiviral pharmacophore.

Chemical Transformation

The interaction involves the deprotonation of the indole-6-carboxylic acid by choline hydroxide, yielding a stable, water-soluble salt.

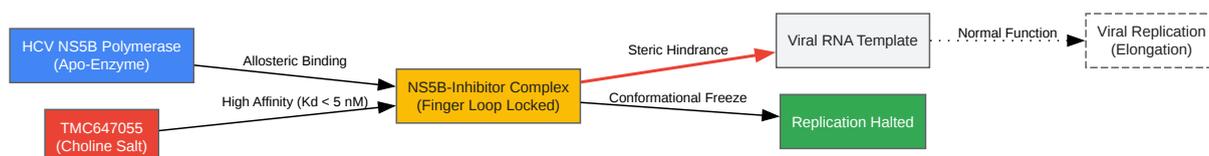
Impact on Bioavailability:

- **Solubility:** The choline counter-ion disrupts the crystal lattice energy of the parent acid, significantly increasing aqueous solubility in gastric fluids.
- **Exposure:** In rat pharmacokinetic models, the salt form demonstrates high oral bioavailability ($F > 50\%$ at 10 mg/kg), ensuring sufficient plasma concentrations to exceed the protein-adjusted EC_{90} .

Mechanism of Action (MOA)

TMC647055 binds to the Finger Loop region of the NS5B polymerase. This binding site is distinct from the Palm I (Dasabuvir) and Thumb II (Filibuvir) sites. By locking the finger loop in an open conformation, TMC647055 prevents the conformational changes required for the formation of a productive RNA-enzyme complex.

Diagram 1: Allosteric Inhibition Pathway



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Caption: TMC647055 binds to the Finger Loop interface, preventing the polymerase from closing around the RNA template, effectively halting replication before elongation proceeds.

Comparative Potency & Resistance Profile

The clinical value of TMC647055 lies in its distinct resistance profile. While it is susceptible to mutations in the finger loop (P495), it remains fully active against the most common resistance mutations associated with other NNIs.

Table 1: Comparative Efficacy Against WT and Resistant Mutants

Feature	TMC647055	Dasabuvir (ABT-333)	Filibuvir (PF-00868554)	Sofosbuvir
Binding Site	Finger Loop / Thumb I	Palm I	Thumb II	Catalytic Site (NI)
GT1b EC ₅₀ (WT)	82 nM	~2.0 nM	~5.0 nM	~15 nM
GT1a EC ₅₀ (WT)	166 nM	~7.7 nM	~25 nM	~15 nM
Primary Resistance	P495L (>300x shift)	C316Y, M414T	M423T	S282T
Activity vs M423T	Retained (< 2x shift)	Retained	Resistant (>100x shift)	Retained
Activity vs P495L	Resistant	Retained	Retained	Retained

Data Interpretation[3][5][6][7][8][9][10]

- **M423T Cross-Resistance:** M423T is the signature mutation for Thumb II inhibitors like Filibuvir. TMC647055 retains full potency against M423T, making it an excellent combination partner for Thumb II inhibitors.
- **The P495L Liability:** The P495 residue is critical for TMC647055 binding. A leucine substitution at this position causes a massive loss of potency (>300-fold increase in EC₅₀),

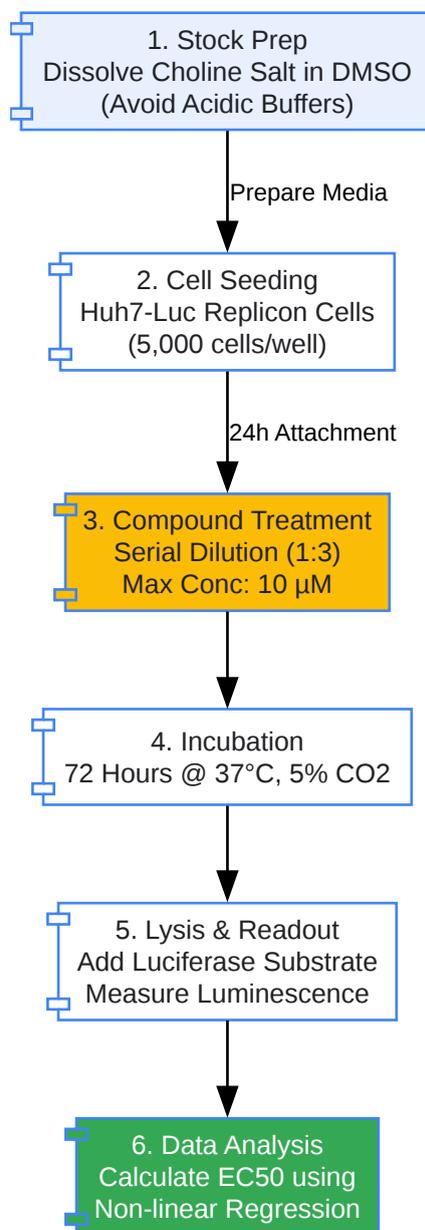
rendering the drug ineffective as a monotherapy.

- Genotypic Coverage: TMC647055 shows stronger potency against Genotype 1b compared to 1a, a common trait among indole-based NNIs.

Experimental Protocol: Replicon Potency Assay

To validate the potency of **TMC647055 Choline salt**, the following Luciferase-based replicon assay is recommended. This protocol ensures the salt is handled correctly to maintain solubility.

Diagram 2: Assay Workflow



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Caption: Step-by-step workflow for determining EC50 values using HCV replicon cells expressing a luciferase reporter.

Detailed Methodology

- Reagent Preparation:
 - Dissolve **TMC647055 Choline Salt** in 100% DMSO to create a 10 mM stock. Note: Do not use acidified DMSO, as this may revert the salt to the less soluble parent acid.

- Prepare 9-point serial dilutions in DMEM (final DMSO concentration < 0.5%).
- Cell Culture:
 - Use Huh7-lunet cells stably expressing the HCV GT1b bicistronic replicon (firefly luciferase reporter).
 - Seed 5,000 cells/well in white 96-well plates. Incubate for 24 hours.
- Treatment:
 - Replace media with compound-containing media. Include "No Drug" (Max Signal) and "No Cell" (Background) controls.
 - Incubate for 72 hours.
- Quantification:
 - Aspirate media and wash with PBS.
 - Add Glo-Lysis buffer and Luciferase assay substrate.
 - Read luminescence on a plate reader (e.g., EnVision).
- Calculation:
 - Normalize data:
 - .
 - Fit curve using a 4-parameter logistic model to determine EC_{50} .

Conclusion

TMC647055 Choline represents a highly potent NS5B inhibitor that addresses the solubility challenges of its parent indole structure. Its specific binding to the Finger Loop creates a unique resistance profile (P495L) that is distinct from Palm I and Thumb II inhibitors. This lack of cross-resistance with M423T mutants positions it as a valuable tool for researching combination therapies aimed at raising the genetic barrier to resistance in HCV treatment.

References

- Discovery of TMC647055: McGowan, D. C., et al. (2014). Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase.[2] *Journal of Medicinal Chemistry*, 57(13), 5693–5713.
- In Vitro Activity & Resistance: Vendeville, S., et al. (2012). TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage. *Antimicrobial Agents and Chemotherapy*, 56(11), 5693-5701.
- Dasabuvir Comparative Data: Kati, W., et al. (2015).[3] In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor. *Antimicrobial Agents and Chemotherapy*, 59(3), 1505–1511.
- Thumb II Inhibitor Resistance (Filibuvir): Shi, S. T., et al. (2009). Preclinical characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase. *Antimicrobial Agents and Chemotherapy*, 58(2), 793-801.

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Sources

- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [2. TMC647055, a potent nonnucleoside hepatitis C virus NS5B polymerase inhibitor with cross-genotypic coverage - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [3. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
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